

# An In-depth Technical Guide to 4-Demethyl Tranilast: Synthesis and Characterization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Demethyl Tranilast

Cat. No.: B8507220

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## Introduction

**4-Demethyl Tranilast**, also known as N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid, is a derivative of the anti-allergic and anti-fibrotic drug Tranilast. While Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) has been utilized in the treatment of various inflammatory and proliferative disorders, its metabolites and derivatives, such as **4-Demethyl Tranilast**, are of significant interest to researchers for their potential biological activities and modified pharmacokinetic profiles.<sup>[1]</sup> This technical guide provides a comprehensive overview of the synthesis and characterization of **4-Demethyl Tranilast**, offering detailed experimental protocols and data to support further research and development in this area.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Demethyl Tranilast** is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>17</sub> H <sub>15</sub> NO <sub>5</sub>	[2]
Molecular Weight	313.30 g/mol	[2]
Melting Point	212 °C	[3]
IUPAC Name	2-[[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid	[2]

## Synthesis of 4-Demethyl Tranilast

The synthesis of **4-Demethyl Tranilast** can be approached through two primary routes: the selective demethylation of Tranilast or a direct synthetic route utilizing a demethylated precursor.

### Method 1: Synthesis via Coupling of 4-Hydroxy-3-methoxycinnamic Acid and Methyl Anthranilate

This method involves a two-step process starting with the commercially available 4-hydroxy-3-methoxycinnamic acid (ferulic acid).

#### Step 1: Synthesis of 4-Hydroxy-3-methoxycinnamoyl Chloride

- Reagents: 4-hydroxy-3-methoxycinnamic acid, thionyl chloride (SOCl<sub>2</sub>), and a catalytic amount of N,N-dimethylformamide (DMF).
- Protocol: To a solution of 4-hydroxy-3-methoxycinnamic acid (1 equivalent) in anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), a catalytic amount of DMF is added. The mixture is cooled to 0°C in an ice bath. Thionyl chloride (1.2 equivalents) is added dropwise with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-hydroxy-3-methoxycinnamoyl chloride, which is typically used in the next step without further purification.

## Step 2: Coupling with Methyl Anthranilate and Hydrolysis

- Reagents: 4-hydroxy-3-methoxycinnamoyl chloride, methyl anthranilate, pyridine, and sodium hydroxide (NaOH).
- Protocol: The crude 4-hydroxy-3-methoxycinnamoyl chloride is dissolved in anhydrous  $\text{CH}_2\text{Cl}_2$  and cooled to  $0^\circ\text{C}$ . A solution of methyl anthranilate (1 equivalent) in pyridine is added dropwise. The reaction is stirred at room temperature for 4-6 hours. After completion, the reaction mixture is washed sequentially with dilute hydrochloric acid (HCl) and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the methyl ester of **4-Demethyl Tranilast**. This intermediate is then subjected to hydrolysis by refluxing with a 10% aqueous solution of sodium hydroxide in ethanol for 1-2 hours.<sup>[4]</sup> After cooling, the solution is acidified with dilute HCl to precipitate the crude **4-Demethyl Tranilast**. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol to yield the final product.

## Method 2: Selective Demethylation of Tranilast

This approach utilizes Tranilast as the starting material and selectively removes the methyl group at the 4'-position.

- Reagents: Tranilast, aluminum chloride ( $\text{AlCl}_3$ ), and an appropriate solvent such as dichloromethane or acetonitrile.
- Protocol: Tranilast (1 equivalent) is dissolved in anhydrous dichloromethane. The solution is cooled to  $0^\circ\text{C}$ , and aluminum chloride (1.5-2.0 equivalents) is added portion-wise. The reaction mixture is stirred at  $0^\circ\text{C}$  for 1-2 hours and then allowed to warm to room temperature, with the progress monitored by TLC. Upon completion, the reaction is quenched by the slow addition of ice-cold water. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford **4-Demethyl Tranilast**.

## Characterization of 4-Demethyl Tranilast

Thorough characterization is essential to confirm the identity and purity of the synthesized **4-Demethyl Tranilast**. The following are the expected characterization data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **4-Demethyl Tranilast** are not readily available in the literature, the expected chemical shifts for  $^1\text{H}$  and  $^{13}\text{C}$  NMR can be predicted based on the structure and data from similar compounds.

$^1\text{H}$  NMR (Expected Chemical Shifts):

Protons	Expected Chemical Shift (ppm)	Multiplicity
Aromatic-OH	~9.5	singlet
-NH	~11.5	singlet
Aromatic (anthranilate)	7.0 - 8.5	multiplet
Aromatic (cinnamate)	6.8 - 7.3	multiplet
Vinylic	6.5 - 7.8	doublet, doublet
-OCH <sub>3</sub>	~3.9	singlet

$^{13}\text{C}$  NMR (Expected Chemical Shifts):

Carbon	Expected Chemical Shift (ppm)
C=O (amide)	~165
C=O (acid)	~170
Aromatic/Vinylic	110 - 150
-OCH <sub>3</sub>	~56

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.

HRMS (ESI):

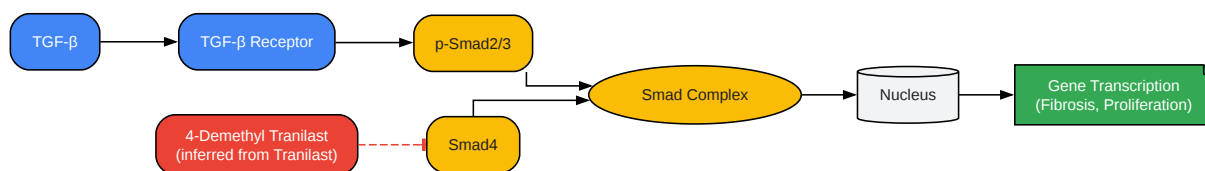
Ion	Calculated m/z
[M-H] <sup>-</sup>	312.0877
[M+H] <sup>+</sup>	314.1023
[M+Na] <sup>+</sup>	336.0842

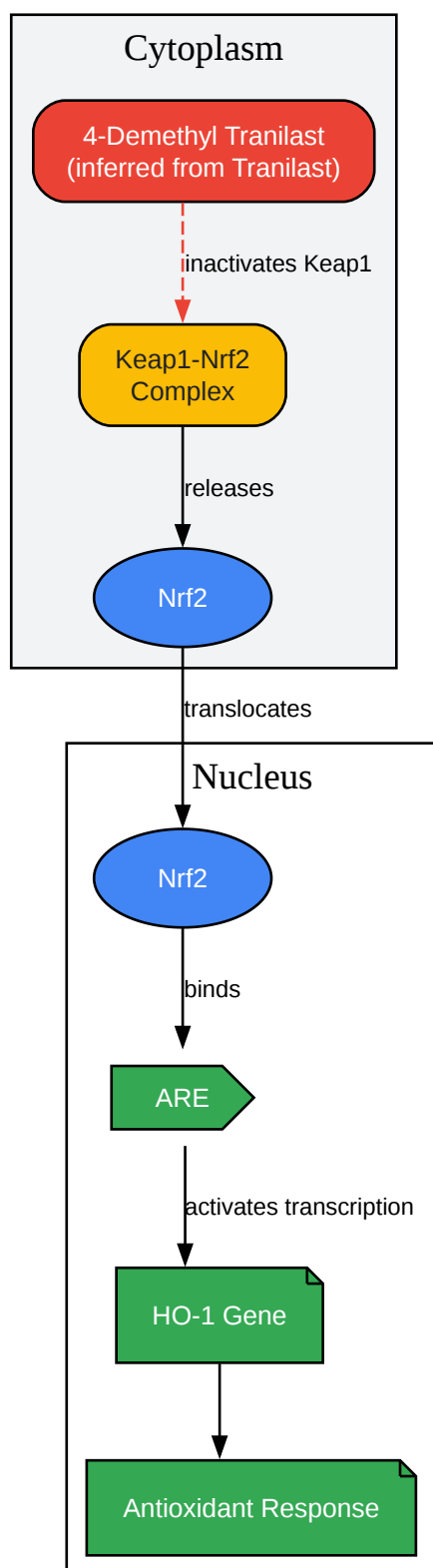
## Biological Activity and Signaling Pathways

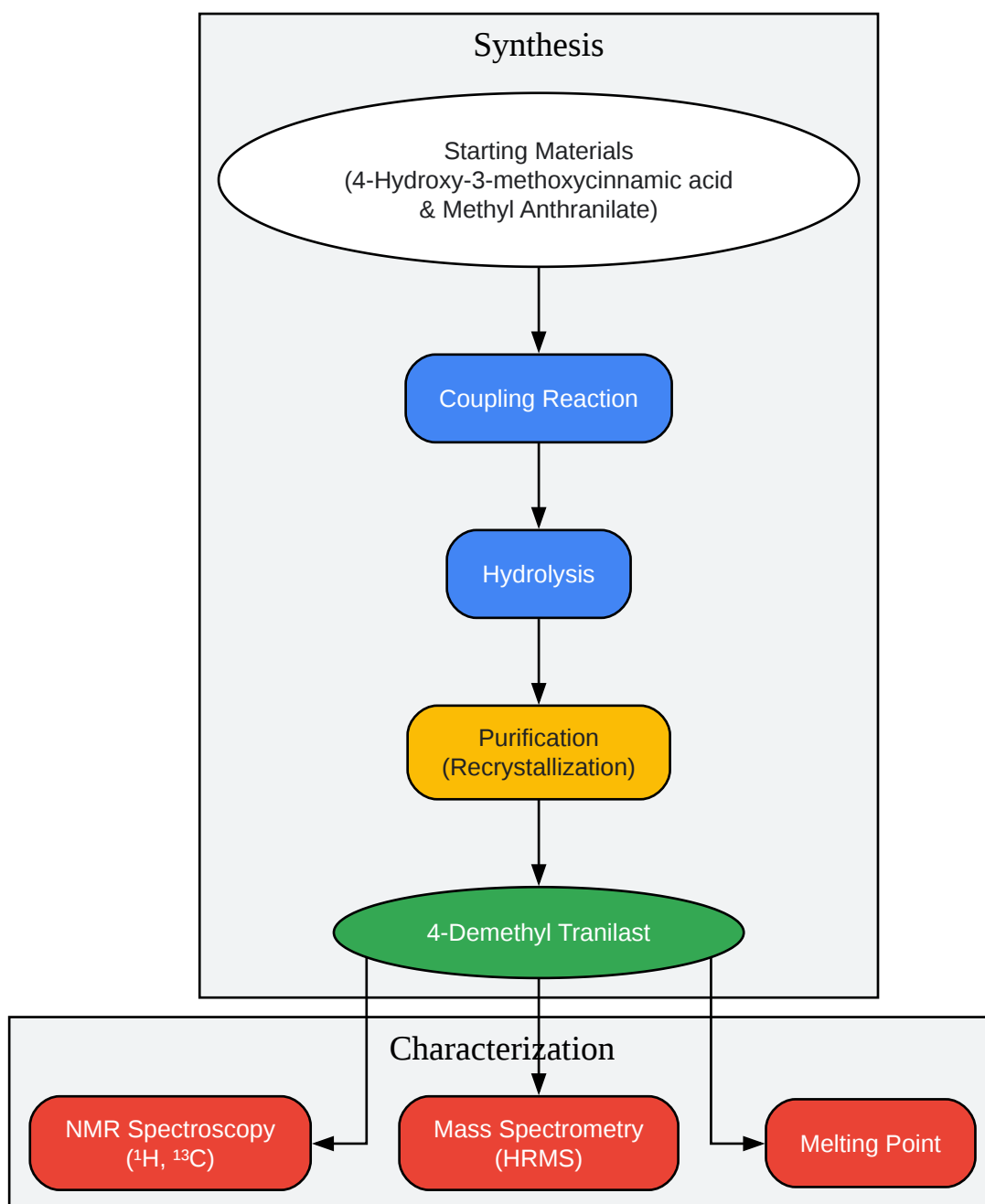
Tranilast is known to exert its biological effects through multiple mechanisms, including the inhibition of chemical mediator release from mast cells and the modulation of key signaling pathways.<sup>[4][5]</sup> It is plausible that **4-Demethyl Tranilast** shares similar mechanisms of action.

### Inhibition of the TGF-β Signaling Pathway

Tranilast has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in fibrosis and cell proliferation.<sup>[6][7]</sup> This inhibition is thought to occur through the suppression of Smad4 expression.<sup>[6]</sup>







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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Demethyl Tranilast: Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8507220#4-demethyl-tranilast-synthesis-and-characterization]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)